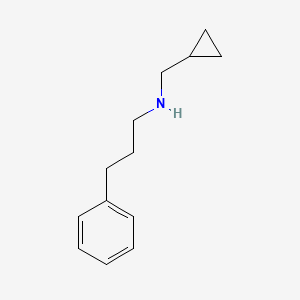

N-(cyclopropylmethyl)-3-phenylpropan-1-amine

描述

属性

IUPAC Name |

N-(cyclopropylmethyl)-3-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-5-12(6-3-1)7-4-10-14-11-13-8-9-13/h1-3,5-6,13-14H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHADHRRNCIKZRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-3-phenylpropan-1-amine typically involves the following steps:

Formation of the Cyclopropylmethyl Group: This can be achieved through the cyclopropanation of alkenes using reagents such as diazomethane or through the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.

Attachment to the 3-Phenylpropan-1-amine Backbone: The cyclopropylmethyl group can be introduced to the amine backbone through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines or alcohols.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, alkoxides, thiolates.

Major Products:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Secondary amines, alcohols.

Substitution Products: Various substituted amines depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

N-(cyclopropylmethyl)-3-phenylpropan-1-amine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural characteristics make it a valuable building block in organic synthesis, facilitating the creation of various chemical compounds with desired properties.

Synthetic Routes

The synthesis typically involves:

- Formation of the Cyclopropylmethyl Group : Achieved via cyclopropanation of alkenes using diazomethane or through the Simmons-Smith reaction.

- Attachment to the Amine Backbone : Introduced through nucleophilic substitution reactions.

Biological Research

Study of Biological Pathways

This compound is utilized in biological studies to explore pathways and mechanisms involving amine-containing compounds. Its role as a modulator in biological systems is particularly noteworthy, as it can influence various receptor interactions .

Case Study: NAPE-PLD Inhibition

A notable application is its use in the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators. For instance, a derivative of this compound was identified as a potent inhibitor, demonstrating its capability to modulate emotional behavior in animal models .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed for producing specialty chemicals and materials. Its unique properties are advantageous for developing products with specific functionalities .

作用机制

The mechanism of action of N-(cyclopropylmethyl)-3-phenylpropan-1-amine involves its interaction with biological targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the binding affinity and specificity of the compound to its molecular targets. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

相似化合物的比较

Key Structural Analogs

The following compounds share structural similarities with N-(cyclopropylmethyl)-3-phenylpropan-1-amine, differing primarily in substituents on the amine or phenyl group:

Pharmacological and Functional Insights

- Sigma Receptor Interactions: highlights sigma receptor ligands such as cyclopropylmethyl-containing antagonists (e.g., "1-(cyclopropylmethyl)-4-2'4"-fluorophenyl)-(2'-oxoethyl)piperidine HBr") that inhibit dopamine release.

- Agrochemical Potential: In , a compound containing an N-(cyclopropylmethyl)benzamido group demonstrates insecticidal activity, suggesting that the cyclopropylmethyl moiety could enhance pesticidal efficacy through steric or electronic effects .

Physicochemical Properties

- Lipophilicity : The cyclopropylmethyl group likely increases lipophilicity compared to straight-chain alkylamines (e.g., N-methyl derivatives), enhancing membrane permeability. Chlorinated analogs () exhibit higher polarity due to electronegative substituents .

- Steric Effects : The rigid cyclopropane ring may reduce metabolic degradation compared to flexible alkyl chains, as seen in bioactive compounds with cyclopropyl groups .

生物活性

N-(cyclopropylmethyl)-3-phenylpropan-1-amine is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique cyclopropylmethyl group attached to a phenylpropane backbone. This structural configuration contributes to its distinct pharmacological properties. The compound is primarily studied for its role as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation.

Inhibition of LSD1

LSD1 is implicated in various diseases, including cancer and neurodegenerative disorders. Inhibition of LSD1 by this compound can lead to alterations in gene expression patterns, potentially resulting in therapeutic effects against these conditions. The compound's ability to modulate epigenetic mechanisms positions it as a candidate for further pharmacological exploration.

Biochemical Pathways

The compound may also interact with other biological pathways involving amine-containing compounds, influencing neurotransmitter systems and cellular signaling processes. Its structural similarity to other biologically active molecules suggests potential interactions with various receptors and enzymes.

Structure-Activity Relationships

The biological activity of this compound can be influenced by modifications to its structure. For instance, variations in the length and branching of the carbon chain or the positioning of functional groups can significantly affect its reactivity and affinity for biological targets .

| Structural Variation | Biological Activity Impact |

|---|---|

| Change in amine position | Alters reactivity and selectivity |

| Lengthening carbon chain | Modifies pharmacokinetics and binding affinity |

| Substitution on phenyl ring | Enhances or reduces potency against specific targets |

Research Findings

Recent studies have highlighted the compound's effectiveness in inhibiting the proliferation of specific cancer cell lines, such as U937, a human myeloid leukemia cell line. Notably, these compounds exhibited selective cytotoxicity, sparing normal cells while effectively targeting malignant ones .

Case Study: Inhibition of U937 Cell Proliferation

A study demonstrated that derivatives of this compound showed significant inhibition on U937 cell proliferation without exhibiting cytotoxicity on healthy cells. This selectivity is crucial for developing therapeutic agents with reduced side effects .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates that its unique cyclopropylmethyl group enhances brain permeability and metabolic stability, which are desirable traits for central nervous system-targeting drugs . However, further studies are necessary to fully understand its toxicological profile and long-term effects.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for N-(cyclopropylmethyl)-3-phenylpropan-1-amine, and what purification methods are recommended?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, cyclopropylmethylamine derivatives are often prepared by reacting a primary amine (e.g., 3-phenylpropan-1-amine) with a cyclopropane-containing electrophile (e.g., cyclopropylmethyl bromide) in polar aprotic solvents like DMF or DCM. Catalysts such as DIPEA (N,N-diisopropylethylamine) may enhance reaction efficiency . Purification typically involves column chromatography or recrystallization, with confirmation via TLC and H-NMR for structural validation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming the cyclopropyl group’s presence and the amine’s connectivity. Peaks near δ 0.5–1.5 ppm (cyclopropane protons) and δ 2.5–3.5 ppm (amine protons) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, ensuring no side products remain .

- Infrared (IR) Spectroscopy : Stretching frequencies for N-H (3300–3500 cm) and C-N (1200–1350 cm) bonds verify functional groups.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, rinse immediately with water for 15 minutes. In case of ingestion, administer activated charcoal (10% suspension) and seek medical attention .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Temperature Control : Reactions in DMF at 80°C (as seen in analogous syntheses) improve kinetics but may require cooling to prevent side reactions .

- Catalyst Screening : Test bases like DIPEA or KCO to enhance nucleophilicity. For reductive amination, NaBH or Pd/C under H atmosphere may increase efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize intermediates, while non-polar solvents (e.g., toluene) may reduce byproducts .

Q. What analytical strategies are effective for identifying impurities in this compound?

- Methodological Answer :

- HPLC-MS : Reverse-phase HPLC coupled with quadrupole-time-of-flight (Q-TOF) MS detects trace impurities (e.g., unreacted starting materials or cyclopropane ring-opened byproducts) .

- GC-MS : Monitors volatile impurities, especially residual solvents like DMF or ethyl acetate.

- Stability-Indicating Assays : Stress testing under heat (40–60°C), humidity (75% RH), and light exposure (ICH Q1B guidelines) identifies degradation products .

Q. How does the cyclopropyl group influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC at intervals (0, 1, 7 days). Cyclopropane rings are prone to ring-opening under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming linear alkenes or alcohols .

- Kinetic Analysis : Calculate degradation rate constants () using first-order kinetics to model shelf-life.

Q. What in vitro assays are suitable for assessing the pharmacological activity of this compound?

- Methodological Answer :

- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin, dopamine receptors) due to structural similarity to psychoactive amines. Use radioligand displacement assays with H-labeled antagonists .

- Cytotoxicity Testing : Employ MTT assays on HEK-293 or HepG2 cell lines to evaluate IC values.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS to estimate hepatic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。